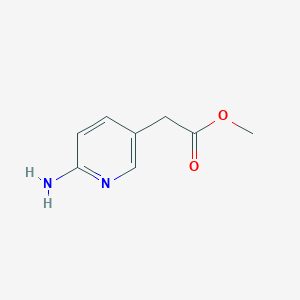
3'-Deoxy-3'-methylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-methylguanosine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-methylguanosine involves multiple steps. One of the key reactions is the formation of pyrophosphate bonds, which can be achieved in dimethylformamide (DMF) solution employing catalytic properties of zinc chloride . Another method involves the use of hexamethyldisilazane and chlorotrimethylsilane, followed by reflux and heating in a sealed bomb .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-3’-methylguanosine are not widely documented. the compound can be synthesized from phosphoramidites, which are intermediates in the chemical synthesis of nucleotides .
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be used in the synthesis of capped RNA transcripts, where it forms pyrophosphate bonds .
Common Reagents and Conditions
Common reagents used in the synthesis of 3’-Deoxy-3’-methylguanosine include zinc chloride, hexamethyldisilazane, and chlorotrimethylsilane . The reactions typically occur in DMF solution or under reflux conditions.
Major Products Formed
The major products formed from these reactions include capped RNA transcripts and other nucleoside analogues .
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-methylguanosine has several scientific research applications:
Chemistry: It is used in the synthesis of DNA and RNA analogues.
Biology: The compound is an activator for DNA polymerases and has applications in studying RNA metabolism.
Medicine: It has broad antitumor activity and is used in research targeting indolent lymphoid malignancies.
Industry: The compound is used in the production of therapeutic mRNA and other nucleoside analogues.
Mecanismo De Acción
3’-Deoxy-3’-methylguanosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets purine nucleoside phosphorylases, which catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta-(deoxy)ribonucleoside molecules .
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-3’-deoxyguanosine: Another nucleoside analogue used in the synthesis of capped RNA transcripts.
7,3’-O-Dimethylguanosine: Similar to 3’-Deoxy-3’-methylguanosine, it is used in the synthesis of RNA analogues.
Uniqueness
3’-Deoxy-3’-methylguanosine is unique due to its specific structure and its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research .
Propiedades
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHFMVVSLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)



![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)






